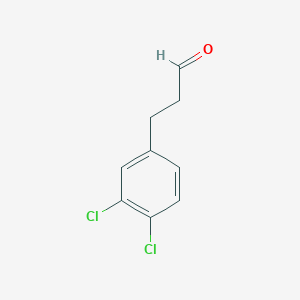

Benzenepropanal, 3,4-dichloro-

Description

Contextualization within Modern Organic Synthesis Research

In the realm of modern organic synthesis, Benzenepropanal, 3,4-dichloro- is valued as a precursor and intermediate. The aldehyde functional group is a cornerstone of organic chemistry, readily undergoing nucleophilic additions and oxidations, while the dichlorophenyl moiety influences the molecule's reactivity and provides sites for further functionalization. evitachem.com This dual functionality makes it a useful starting material for creating a diverse range of more complex structures, particularly in the development of pharmaceuticals and agrochemicals. smolecule.com

A significant application of this compound is demonstrated in the field of asymmetric catalysis. For instance, 3-(3,4-dichlorophenyl)propanal has been utilized as a key substrate in organocatalyzed asymmetric allylic alkylation (AAA) reactions. In one notable synthesis, it was used to create an intermediate for a peptidomimetic NK1/NK3 receptor antagonist, which has potential biological activity. acs.org This highlights the compound's role in constructing molecules with specific stereochemistry, which is crucial for biological applications. Furthermore, the broader class of benzenepropanals is actively studied in advanced catalytic systems, such as chromium-catalyzed carbonyl addition reactions, where mechanistic pathways like radical-polar crossover are being explored. researchgate.net The development of new catalytic methods, including those using transition metals or organocatalysts, continues to expand the synthetic utility of aldehydes like Benzenepropanal, 3,4-dichloro-. acs.orgacs.org

Historical Trajectory of Chemical Investigations on Related Dichlorinated Benzenepropanal Derivatives

The academic interest in Benzenepropanal, 3,4-dichloro- is built upon a long history of research into aromatic aldehydes and their halogenated derivatives. scribd.com The synthesis of aromatic aldehydes has been a fundamental pursuit in organic chemistry, with numerous methods developed over the years, such as the oxidation of substituted toluenes or the formylation of aromatic rings. scribd.com The introduction of halogen substituents, particularly chlorine, onto the aromatic ring has been a common strategy to modify the electronic properties and reactivity of these molecules. researchgate.net

Investigations into various dichlorinated isomers of benzenepropanal have provided a crucial foundation for understanding the 3,4-dichloro derivative. For example, research on 3-(2,4-dichlorophenyl)propanal (B26687) has identified its role as an inhibitor of the CYP51 receptor in Trypanosoma cruzi, the parasite responsible for Chagas disease. Similarly, 3-(2,3-dichlorophenyl)propanal (B12439802) has been studied for its potential antimicrobial and antifungal properties, attributed to the dichlorophenyl group enhancing its interaction with microbial enzymes and membranes. smolecule.com The synthesis of these related compounds often starts from the corresponding dichlorobenzaldehyde. smolecule.com The broader industrial and synthetic interest in the 3,4-dichloro substitution pattern is evident from research into compounds like 3,4-dichloroaniline, a key industrial intermediate synthesized via the selective hydrogenation of 3,4-dichloronitrobenzene, and 3,4-dichlorophenyl isocyanate, another important synthetic precursor. gychbjb.comgoogle.comwikipedia.org These parallel investigations into related dichlorinated structures have collectively enriched the chemical context and informed the synthetic strategies applicable to Benzenepropanal, 3,4-dichloro-.

Identification of Current Research Gaps and Emerging Scholarly Interests

Despite its utility, the full potential of Benzenepropanal, 3,4-dichloro- remains an active area of investigation, with several research gaps and emerging interests apparent in the current academic landscape. A primary focus of modern research is the development of highly efficient and selective catalytic systems. While its use in certain asymmetric reactions is established, there is ongoing interest in exploring its reactivity with new chiral catalysts to achieve even higher levels of enantioselectivity in the synthesis of complex chiral molecules. acs.orgacs.org

A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds. acs.org For a molecule like Benzenepropanal, 3,4-dichloro-, developing methods to selectively functionalize the aromatic C-H bonds without disturbing the existing substituents is a key area for future research. This could lead to more streamlined and efficient syntheses of complex, polysubstituted aromatic compounds. acs.org

Emerging scholarly interests also include the application of this compound and its derivatives in medicinal chemistry and materials science. The discovery that a diaryl hydroxylamine (B1172632) with a 3,4-dichloro substitution pattern acts as a pan-inhibitor of IDO1, IDO2, and TDO enzymes suggests a potential avenue for designing new therapeutic agents. nih.gov This finding may spur research into using Benzenepropanal, 3,4-dichloro- as a scaffold to develop novel enzyme inhibitors. nih.gov In materials science, the incorporation of chlorinated aromatic structures can influence the electronic and optical properties of materials, opening up potential applications in the development of functional organic materials. evitachem.com Further research could focus on synthesizing polymers or molecular crystals derived from Benzenepropanal, 3,4-dichloro- to explore these properties.

Data Tables

Table 1: Physicochemical Properties of Benzenepropanal, 3,4-dichloro-

| Property | Value |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.06 g/mol |

| Appearance | Colorless to pale yellow liquid smolecule.com |

| Solubility | Soluble in organic solvents smolecule.com |

Table 2: Comparison of Dichlorinated Benzenepropanal Isomers

| Compound | Molecular Formula | Key Research Application | Reference |

| Benzenepropanal, 3,4-dichloro- | C₉H₈Cl₂O | Substrate in asymmetric synthesis of NK1/NK3 receptor antagonists. acs.org | acs.org |

| 3-(2,4-Dichlorophenyl)propanal | C₉H₈Cl₂O | Inhibitor of CYP51 receptor in Trypanosoma cruzi. | |

| 3-(2,3-Dichlorophenyl)propanal | C₉H₈Cl₂O | Investigated for antimicrobial and antifungal properties; intermediate for pharmaceuticals. smolecule.com | smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUQWRXGPBSBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Benzenepropanal, 3,4 Dichloro

Established Synthetic Pathways and Precursor Derivations

Traditional synthetic routes to Benzenepropanal, 3,4-dichloro- typically involve the construction of the dichlorinated phenylpropane skeleton followed by the introduction or modification of the aldehyde functional group.

Oxidative Transformations of Dichlorinated Benzenepropanols

A primary and reliable method for synthesizing Benzenepropanal, 3,4-dichloro- is through the selective oxidation of its corresponding primary alcohol, 3-(3,4-dichlorophenyl)propan-1-ol (B3383212). This precursor alcohol can be prepared from commercially available starting materials like 3,4-dichlorobenzyl alcohol. The critical step is the partial oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid.

Various enzymatic methods, particularly those using alcohol dehydrogenases (ADHs) or alcohol oxidases (AOXs), are effective for this transformation. These biocatalytic approaches offer high selectivity under mild conditions. For instance, ADHs catalyze the cofactor-dependent oxidation of alcohols to their corresponding aldehydes.

Table 1: Comparison of Oxidizing Agents for Alcohol to Aldehyde Transformation

| Oxidizing Agent/System | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Good yields, mild conditions | Stoichiometric, chromium waste |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, avoids heavy metals | Requires low temperatures, odorous byproducts |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, Room Temperature | Fast, neutral conditions, high yields | Expensive, potentially explosive |

| Alcohol Dehydrogenase (ADH) | Aqueous buffer, NAD⁺ cofactor | High selectivity, environmentally benign | Requires cofactor regeneration, enzyme stability |

The conversion of 3-phenyl-1-propanol (B195566) to 3-phenyl-1-propanal serves as a well-established model for this type of oxidation, indicating the feasibility of applying these methods to the dichlorinated analog.

Carbonyl Functionalization Routes

Carbonyl functionalization routes aim to introduce the aldehyde group onto a pre-existing dichlorinated aromatic structure. While direct formylation of a saturated side-chain is challenging, related multi-step strategies can be employed.

One classical approach is the Friedel-Crafts acylation , which involves reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. For the synthesis of Benzenepropanal, 3,4-dichloro-, one could envision a reaction between 1,2-dichlorobenzene (B45396) and propanoyl chloride. However, this yields a ketone (3',4'-dichloropropiophenone), which would then require subsequent reduction of the carbonyl group to a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction) and then oxidation of the terminal methyl group, making it a lengthy process.

A more direct method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction . This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. The Vilsmeier reagent is a relatively weak electrophile, meaning this reaction is most effective on activated aromatic systems, such as anilines and phenols. Its applicability to the less reactive 1,2-dichlorobenzene for direct formylation is limited. Therefore, these methods are generally more suitable for synthesizing aromatic aldehydes where the aldehyde is directly attached to the ring, rather than at the end of a propyl chain.

Halogenation Strategies for Aromatic Ring Systems

This strategy involves introducing the chlorine atoms onto the aromatic ring of a precursor molecule like benzenepropanal. The halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. The reaction typically requires a halogen (Cl₂, Br₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

The substituent already present on the benzene (B151609) ring dictates the position of the incoming halogen. The propanal side chain (-CH₂CH₂CHO) is generally considered an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, direct chlorination of benzenepropanal would be expected to yield a mixture of ortho- and para-chlorinated products. Achieving the specific 3,4-dichloro substitution pattern through this method would be challenging due to regioselectivity issues and the potential for multiple halogenations. The reaction is typically acid-catalyzed, proceeding through the formation of a more reactive enol intermediate.

Novel and Emerging Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Synthesis Innovations and Mechanisms

Modern catalytic methods offer powerful alternatives to traditional stoichiometric reagents. Palladium-catalyzed reactions, for example, have become central to forming carbon-carbon bonds. While not a direct synthesis, related technologies such as the decarbonylation of aromatic aldehydes using maghemite-supported palladium catalysts highlight the innovative use of catalysis in modifying carbonyl compounds.

Phase-transfer catalysis (PTC) represents another significant innovation. PTC facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). This technique can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. For instance, the synthesis of dichlorobenzyl alcohols from dichlorobenzyl chlorides can be efficiently achieved using PTC, demonstrating its utility in preparing precursors for Benzenepropanal, 3,4-dichloro-.

Table 2: Examples of Catalytic Approaches in Aldehyde Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|

| Biocatalysis | Alcohol Dehydrogenase | Alcohol Oxidation | High selectivity, mild conditions, green |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Nucleophilic Substitution | Enhanced rates, milder conditions, operational simplicity |

| Organocatalysis | Secondary Amines (e.g., Proline) | α-Functionalization | Metal-free, enantioselective potential |

| Photoredox Catalysis | Organic Dyes | β-Functionalization | Uses visible light, mild conditions |

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing Benzenepropanal, 3,4-dichloro-, several green principles can be applied.

Use of Biocatalysts : As mentioned, employing enzymes like alcohol dehydrogenases or oxidases for the oxidation of 3-(3,4-dichlorophenyl)propan-1-ol is a prime example of a green approach. These reactions are typically run in water at ambient temperature and pressure, avoiding harsh reagents and toxic metal waste. Chemo-enzymatic one-pot cascades have been developed for producing valuable aldehydes from renewable resources, showcasing the power of combining chemical and biological catalysis.

Alternative Solvents and Conditions : Utilizing water as a solvent or employing mechanochemistry (solid-state reactions induced by mechanical energy) can significantly reduce the environmental impact. For instance, the allylation of aldehydes has been successfully performed using mechanochemistry with water as a liquid-assisted grinding agent.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Catalytic approaches are inherently more atom-economical than stoichiometric reactions. The use of polyoxometalate (POM) catalysts with environmentally benign oxidants like O₂ for producing aldehydes is an area of active research.

By integrating these novel catalytic and green chemistry approaches, the synthesis of Benzenepropanal, 3,4-dichloro- can be made more efficient, selective, and sustainable.

Microwave-Assisted and Flow Chemistry Protocols for Aldehyde Formation

Modern synthetic strategies increasingly employ microwave-assisted and flow chemistry techniques to enhance reaction efficiency, safety, and scalability in the formation of aldehydes like Benzenepropanal, 3,4-dichloro-.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. cardiff.ac.uknih.gov In the context of aldehyde synthesis, microwave-assisted protocols offer significant advantages over conventional heating, including reduced reaction times, increased yields, and milder reaction conditions. organic-chemistry.org The synthesis of related pyrazolo[3,4-d]pyrimidines has been shown to benefit from microwave irradiation, often in solvent-free conditions, highlighting the technology's potential for eco-friendly procedures. researchgate.net For the preparation of aromatic aldehydes, microwave energy can efficiently drive reactions such as the Paal-Knorr condensation of 1,4-diketones, which are precursors to substituted heterocycles. organic-chemistry.org Multi-component reactions, which are often used to build complex molecules in a single step, are also frequently enhanced by microwave assistance, suggesting a viable pathway for constructing precursors to Benzenepropanal, 3,4-dichloro-. nih.gov

Optimization of Reaction Conditions and Efficiency Enhancement

Solvent Effects and Reaction Kinetics

The efficiency of synthesizing Benzenepropanal, 3,4-dichloro-, is critically dependent on the selection of appropriate solvents and a thorough understanding of the reaction kinetics.

Solvent Effects: Solvents play a crucial role in chemical transformations, influencing reaction rates and sometimes the product distribution. mpg.de In the synthesis of related heterocyclic compounds, reactions performed under solvent-free conditions or in various solvents have shown that the choice of medium can significantly impact the outcome. nih.gov For processes like hydroformylation, a key reaction for aldehyde synthesis, using a solvent system such as a non-polar/polar mixture (e.g., decane/N,N-dimethylformamide) can have a pronounced effect on kinetics. mpg.de The thermodynamic activities of reactants can be significantly altered by the solvent composition, which in turn affects the reaction rate. mpg.de Studies on the synthesis of benzo[g]chromene derivatives have systematically evaluated different solvents to determine the optimal conditions for the reaction, a principle that applies directly to optimizing the synthesis of other complex molecules. researchgate.net

Reaction Kinetics: A quantitative understanding of reaction kinetics is essential for process optimization. For the hydroformylation of styrene, a reaction analogous to a potential synthesis route for Benzenepropanal, 3,4-dichloro-, studies have shown that the reaction rate is typically first order with respect to the catalyst concentration and hydrogen partial pressure. capes.gov.br Conversely, the rate often shows a negative order dependence on the partial pressure of carbon monoxide, indicating substrate inhibition. capes.gov.brresearchgate.net The kinetics of propene hydroformylation have been modeled to describe the formation of products with high accuracy, demonstrating that such models can be developed for more complex substrates. researchgate.net By studying the influence of temperature, pressure, and reactant concentrations, a kinetic model can be established to predict optimal conditions for maximizing the production of the desired aldehyde. mpg.de

Yield and Purity Maximization Techniques

Maximizing the yield and ensuring the high purity of the final product are key objectives in the synthesis of Benzenepropanal, 3,4-dichloro-.

Yield Maximization: Achieving high yields requires careful optimization of all reaction parameters. Based on kinetic and regioselectivity studies, variables such as temperature, pressure, catalyst loading, and reaction time must be fine-tuned. For example, in the synthesis of p-aminocinnamic aldehydes, comparing different synthetic routes showed that one method consistently provided higher yields (6-16% improvement) than another. nih.gov In microbial synthesis of aromatic aldehydes, genetic engineering to reduce the activity of enzymes that convert aldehydes to alcohols resulted in a 55-fold improvement in the final titer of vanillin. mit.edu This highlights the importance of minimizing side reactions. The systematic optimization of reaction conditions, as demonstrated in the synthesis of benzopyranophenazines, where temperature, catalyst amount, and solvent were varied, is a standard approach to maximizing yield. nih.gov

Purity Maximization: High purity is essential, particularly for applications in fragrance and pharmaceuticals. alphaaromatics.comnih.gov After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts, such as the branched aldehyde isomer. Common techniques for the purification of aromatic aldehydes include flash chromatography and crystallization. nih.gov The structure and purity of synthesized aldehydes are typically confirmed using spectroscopic methods like NMR (¹H and ¹³C) and IR spectroscopy, along with elemental analysis. nih.gov The characteristic signal for the aldehyde proton in ¹H NMR, for instance, typically appears around 9.5 ppm. nih.gov

Interactive Data Table: Factors Influencing Aldehyde Synthesis

| Parameter | Effect on Yield | Effect on Purity/Selectivity | Typical Optimization Approach |

|---|---|---|---|

| Temperature | Generally increases reaction rate, but can lead to side products at higher temperatures. | Can affect regioselectivity; optimal temperature is often a compromise. | Perform reactions at a range of temperatures to find the optimum. |

| Pressure (CO/H₂) | Affects reaction rate and reactant solubility in the solvent. | Critically influences regioselectivity in hydroformylation (linear vs. branched). | Vary partial pressures to maximize selectivity for the desired linear aldehyde. |

| Catalyst/Ligand | Catalyst loading impacts reaction rate; ligand structure is crucial. | Ligand choice is the primary determinant of regioselectivity and enantioselectivity. | Screen a library of ligands to identify the most effective one. |

| Solvent | Influences reaction kinetics and solubility of reactants and catalysts. | Can impact catalyst stability and product distribution. | Test a variety of solvents with different polarities. |

| Reaction Time | Longer times can increase conversion but may also lead to product degradation. | Optimal time balances high conversion with minimal byproduct formation. | Monitor reaction progress over time using techniques like GC or TLC. |

Chemical Reactivity and Transformative Processes of Benzenepropanal, 3,4 Dichloro

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in Benzenepropanal, 3,4-dichloro-, participating in a wide range of nucleophilic additions, redox reactions, and condensations.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol)

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form alcohols. libretexts.orgmasterorganicchemistry.com The reaction of Benzenepropanal, 3,4-dichloro- with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. chemguide.co.uk For example, the addition of methylmagnesium bromide would produce 1-(3,4-dichlorophenyl)butan-2-ol. The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. minia.edu.eggoogle.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). google.com Although specific examples with Benzenepropanal, 3,4-dichloro- are not extensively documented, the reaction would proceed by the ylide attacking the aldehyde's carbonyl carbon. google.com This leads to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. pressbooks.pub This intermediate collapses to yield the final alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. google.com This method allows for the extension of the carbon chain and the specific placement of a double bond. minia.edu.eg

Aldol (B89426) Reaction: The aldol reaction occurs with enolizable aldehydes, which possess an acidic α-hydrogen. sigmaaldrich.commdpi.com Benzenepropanal, 3,4-dichloro- has two α-hydrogens and can therefore undergo a base-catalyzed self-condensation. In this reaction, one molecule forms an enolate ion which then acts as a nucleophile, attacking the carbonyl group of a second molecule. mdpi.com The initial product is a β-hydroxy aldehyde. Under heating or acidic/basic conditions, this aldol adduct can undergo dehydration to form a more stable α,β-unsaturated aldehyde. sigmaaldrich.com A patent describes a similar reaction for the 2,4-dichloro isomer, which undergoes self-condensation to form 2-(2,4-dichlorophenylmethyl)-5-(2,4-dichlorophenyl)-2-pentenal. google.com

Table 1: Nucleophilic Addition Reactions of the Aldehyde Group

| Reaction | Reagent Example | Product Type |

|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Aldol Condensation | Sodium hydroxide (B78521) (NaOH), Heat | α,β-Unsaturated Aldehyde |

Oxidation and Reduction Pathways of the Carbonyl Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation converts the aldehyde group into a carboxylic acid. organic-chemistry.org Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this transformation. smolecule.com The oxidation of Benzenepropanal, 3,4-dichloro- yields 3-(3,4-dichlorophenyl)propanoic acid. This transformation is a common pathway for aldehydes and significantly alters the molecule's properties, increasing its polarity.

Reduction: The aldehyde group can be reduced to a primary alcohol. organic-chemistry.org This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com Catalytic hydrogenation, for instance over a copper chromite catalyst, is another effective method for reducing phenyl-substituted propanals to their corresponding alcohols. google.com The reduction of Benzenepropanal, 3,4-dichloro- results in the formation of 3-(3,4-dichlorophenyl)propan-1-ol (B3383212).

Table 2: Oxidation and Reduction of Benzenepropanal, 3,4-dichloro-

| Process | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 3-(3,4-dichlorophenyl)propanoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 3-(3,4-dichlorophenyl)propan-1-ol |

Condensation Reactions and Imine Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. nih.gov The reaction of Benzenepropanal, 3,4-dichloro- with primary amines is a key example, leading to the formation of imines, also known as Schiff bases. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. libretexts.orgucl.ac.uk For instance, the reaction of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a related ketone, with monomethylamine is a key step in the synthesis of Sertraline. google.comresearchgate.net

Aromatic Ring Functionalization and Halogen Effects

The dichlorinated benzene (B151609) ring offers opportunities for further functionalization through electrophilic substitution or transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Potential

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the two chlorine atoms and the propyl-aldehyde chain. unizin.org In electrophilic aromatic substitution, an incoming electrophile attacks the electron-rich benzene ring. minia.edu.egmsu.edu

-Cl (Chloro group): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. pressbooks.pubunizin.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation (arenium ion) when the attack occurs at these positions. pressbooks.pubyoutube.com

-CH₂CH₂CHO (Propyl-aldehyde group): An alkyl group is generally an activating, ortho-, para-director. fiveable.mewikipedia.org

In Benzenepropanal, 3,4-dichloro-, the substituents are at positions 1 (propyl-aldehyde), 3, and 4. The available positions for substitution are C2, C5, and C6.

Attack at C2: Ortho to the propyl group and ortho to the C3-chloro group. Both groups direct here.

Attack at C5: Meta to the propyl group, ortho to the C4-chloro group, and meta to the C3-chloro group. The C4-chloro group directs here.

Attack at C6: Ortho to the propyl group and meta to both chloro groups. The propyl group directs here.

Considering the combined effects, the ortho-, para-directing influences of the activating alkyl chain and the two deactivating chloro groups will determine the regiochemical outcome. The positions ortho and para to the activating group (C2, C6, and C5 respectively) are generally favored. However, steric hindrance and the electronic deactivation by the chlorine atoms will modulate the final product distribution. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The two carbon-chlorine bonds on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. organic-chemistry.orgmdpi.com

Suzuki Reaction: The Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.com This reaction can be used to couple the 3,4-dichlorophenyl moiety with various aryl or vinyl groups. A significant challenge in using dihaloarenes is achieving site-selectivity. Research has shown that for substrates like N-Acetyl-3,4-dichlorobenzylamine, the selectivity of the coupling can be controlled by the choice of ligand. cam.ac.uk For example, using specialized sulfonylated phosphine (B1218219) ligands can direct the coupling to the chloride at the meta-position relative to the side chain (C3-Cl) through electrostatic interactions. cam.ac.ukacs.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene under palladium catalysis. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the C-Cl bonds of Benzenepropanal, 3,4-dichloro- can participate in Heck couplings. The challenge of site-selectivity also applies here. diva-portal.org Studies on dichlorinated heterocycles have demonstrated that ligand choice can be crucial in directing the reaction to a specific halogen atom, sometimes overcoming the intrinsic electronic preferences of the substrate. nsf.gov For dichloroarenes, it is possible to achieve selective coupling by carefully controlling the reaction conditions and the catalyst system. rsc.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Sites

| Reaction | Coupling Partner | Potential Reactive Sites | Key Challenge |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C3-Cl, C4-Cl | Site-selectivity |

| Heck Reaction | Alkene | C3-Cl, C4-Cl | Site-selectivity |

Influence of Dichloro-Substitution on Aromatic Reactivity

The reactivity of the benzene ring in Benzenepropanal, 3,4-dichloro- is significantly influenced by the two chlorine atoms attached at the C3 and C4 positions. These halogen substituents affect the rate and orientation of electrophilic aromatic substitution reactions through a combination of inductive and resonance effects. libretexts.org

The inductive effect stems from the high electronegativity of chlorine compared to carbon. libretexts.org Consequently, the chlorine atoms withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This electron withdrawal reduces the nucleophilicity of the benzene ring, making it less susceptible to attack by electrophiles. As a result, the ring is considered "deactivated" compared to unsubstituted benzene, leading to slower reaction rates in electrophilic aromatic substitutions. msu.edulibretexts.org

Conversely, the resonance effect involves the delocalization of lone pair electrons from the chlorine atoms into the pi (π) system of the benzene ring. libretexts.org This donation of electron density partially counteracts the inductive withdrawal. The resonance effect preferentially increases electron density at the ortho and para positions relative to the substituent.

In the case of Benzenepropanal, 3,4-dichloro-, both chlorine atoms are electron-withdrawing groups, which collectively deactivate the ring. libretexts.org For any subsequent electrophilic aromatic substitution, the directing influence of both substituents must be considered. The chlorine at C3 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C5). The chlorine at C4 directs to its ortho positions (C3 and C5) and its para position (C6). The combined effect is a complex activation pattern, but generally, positions that are ortho or para to the directing groups are favored over meta positions. masterorganicchemistry.com Therefore, the most likely positions for further substitution would be C2, C5, and C6, with steric hindrance also playing a role in the final product distribution.

| Effect | Description | Impact on Benzene Ring |

| Inductive Effect | Chlorine's high electronegativity withdraws electron density through σ-bonds. | Deactivation (slower reaction rate) |

| Resonance Effect | Lone pair electrons on chlorine delocalize into the ring's π-system. | Electron donation to ortho/para positions |

| Overall Effect | The inductive effect dominates, leading to net deactivation, but the resonance effect directs incoming electrophiles to ortho and para positions. | Deactivated, ortho-, para-directing |

Photochemical and Thermal Transformations of the Compound

The stability of Benzenepropanal, 3,4-dichloro- is not absolute; it can undergo transformations when subjected to energy in the form of light or heat. These processes can lead to degradation, altering the compound's chemical structure.

Investigation of Photolytic Degradation Pathways

While specific photolysis studies on Benzenepropanal, 3,4-dichloro- are not extensively documented, its degradation pathways can be inferred from the behavior of its constituent functional groups—the aromatic aldehyde and the dichlorinated phenyl ring. pharmaguideline.comnih.gov Photolytic degradation can occur through direct absorption of light or indirect reaction with photochemically generated reactive species. copernicus.org

Direct Photolysis: The compound contains two chromophores—the carbonyl group (C=O) and the dichlorinated benzene ring—that can absorb ultraviolet (UV) radiation. pharmaguideline.com Upon absorbing a photon, the molecule is promoted to an excited electronic state. From this excited state, several reactions can occur:

Norrish Type I Cleavage: The bond between the carbonyl carbon and the aromatic ring could break, forming a benzoyl-type radical and a propanal radical. nih.gov

Norrish Type II Reaction: This intramolecular reaction is less likely given the short alkyl chain but could theoretically occur.

Carbon-Chlorine Bond Cleavage: Absorption of high-energy UV light could potentially lead to the homolytic cleavage of a C-Cl bond, generating aryl radicals.

Indirect Photolysis: In environmental or laboratory settings containing photosensitizers (like dissolved organic matter, nitrates, or nitrites), indirect photolysis is a significant pathway. copernicus.org Sunlight interacts with these sensitizers to produce highly reactive intermediates, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). copernicus.org

Hydroxyl Radical (•OH) Attack: The •OH radical is a powerful, non-selective oxidant. It can attack the aromatic ring, leading to hydroxylation and potential dechlorination, a pathway observed in the degradation of the related compound 3,4-dichloroaniline. copernicus.orgnih.gov It can also abstract a hydrogen atom from the aldehyde group or the propyl side chain, initiating a cascade of oxidation reactions. researchgate.net

Singlet Oxygen (¹O₂) Reaction: Singlet oxygen can react with electron-rich centers, although its reactions with chlorinated aromatics are typically slow.

| Degradation Pathway | Description | Key Reactive Species | Potential Products |

| Direct Photolysis | Molecule absorbs UV light directly, leading to bond cleavage. | Excited state molecule | Aromatic radicals, aldehyde fragments |

| Indirect Photolysis | Reaction with photochemically produced reactive intermediates. | Hydroxyl radical (•OH), Singlet Oxygen (¹O₂) | Hydroxylated derivatives, dechlorinated compounds, carboxylic acids |

Thermal Stability and Decomposition Mechanisms

Specific experimental data on the thermal stability and decomposition of Benzenepropanal, 3,4-dichloro- is limited. echemi.com However, its thermal behavior can be predicted based on its chemical structure. The compound's stability is a function of its weakest chemical bonds under thermal stress.

The aromatic ring itself is quite stable and requires high temperatures to break down. Therefore, decomposition is likely to initiate at the aldehyde functional group or the carbon-chlorine bonds.

Potential Decomposition Pathways:

Oxidation: In the presence of air or other oxidants, the aldehyde group is susceptible to oxidation, which can occur at relatively moderate temperatures to form 3-(3,4-dichlorophenyl)propanoic acid.

Decarbonylation: At higher temperatures, the aldehyde group may eliminate a molecule of carbon monoxide, yielding 1,2-dichloro-4-propylbenzene.

Side-Chain Cleavage: Severe thermal stress could lead to the cleavage of the bond between the propyl chain and the benzene ring.

Dehydrochlorination/Dechlorination: At very high temperatures, cleavage of the C-Cl bonds may occur. This is generally a high-energy process but can be facilitated by catalytic surfaces or the presence of certain reagents.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Benzenepropanal, 3,4 Dichloro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of Benzenepropanal, 3,4-dichloro-. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. The chemical shifts are influenced by factors such as electron density, the electronegativity of nearby atoms, and anisotropic effects from the aromatic ring. libretexts.orgmsu.edu

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two methylene (B1212753) groups of the propyl chain, and the three protons on the aromatic ring. The aldehydic proton is anticipated to appear significantly downfield (around 9.8 ppm) as a triplet due to coupling with the adjacent methylene group. The methylene group alpha to the carbonyl (C2) would appear around 2.8 ppm, while the benzylic methylene group (C3) would be slightly further downfield, around 3.0 ppm, due to the influence of the aromatic ring. The three aromatic protons will appear in the aromatic region (typically 7.0-7.5 ppm) with splitting patterns dictated by their ortho, meta, and para relationships.

The proton-decoupled ¹³C NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. pressbooks.pub The carbonyl carbon of the aldehyde is the most deshielded, appearing furthest downfield (around 200 ppm). libretexts.orgpressbooks.pubbhu.ac.in The carbons of the aromatic ring will resonate in the 125-140 ppm range, with the two carbons directly bonded to chlorine atoms showing distinct shifts. The aliphatic carbons of the propyl chain will appear upfield, typically between 25 and 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenepropanal, 3,4-dichloro-

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (Aldehyde) | 9.8 (t) | ~200 |

| C2 (Methylene) | 2.8 (dt) | ~45 |

| C3 (Methylene) | 3.0 (t) | ~28 |

| C4 (Aromatic) | - | ~138 |

| C5 (Aromatic) | 7.3 (d) | ~132 |

| C6 (Aromatic) | - | ~131 |

| C7 (Aromatic) | - | ~130 |

| C8 (Aromatic) | 7.1 (dd) | ~129 |

| C9 (Aromatic) | 7.4 (d) | ~130 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. msu.edupressbooks.pubbhu.ac.inoregonstate.edudocbrown.infolibretexts.org Actual experimental values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. scribd.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For Benzenepropanal, 3,4-dichloro-, COSY is expected to show a correlation between the aldehydic proton (H1) and the adjacent methylene protons (H2), and between the H2 protons and the benzylic H3 protons, confirming the propanal chain connectivity. It would also show correlations between the coupled protons on the aromatic ring. youtube.commdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). scribd.comsdsu.edu The HSQC spectrum would definitively link the proton signals for H1, H2, H3, and the aromatic protons to their corresponding carbon signals (C1, C2, C3, and the aromatic CH carbons), aiding in the unambiguous assignment of the ¹³C spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). scribd.comsdsu.eduyoutube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

The aldehydic proton (H1) correlating to the C2 and C3 carbons.

The benzylic protons (H3) correlating to the C2 carbon and to the aromatic carbons C4, C5, and C9, thus connecting the propyl chain to the dichlorinated ring.

Aromatic protons correlating to neighboring and quaternary aromatic carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. acs.org

The IR and Raman spectra of Benzenepropanal, 3,4-dichloro- are dominated by vibrations characteristic of its aldehyde and substituted aromatic components.

Aldehyde Group:

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1740-1720 cm⁻¹ due to the carbonyl stretch. orgchemboulder.comspectroscopyonline.com

Aldehydic C-H Stretch: Two distinct bands of moderate intensity are characteristic of the C-H stretch of an aldehyde. These typically appear in the 2850-2700 cm⁻¹ region. spectroscopyonline.comresearchgate.net The band near 2720 cm⁻¹ is particularly diagnostic for aldehydes. orgchemboulder.com

Aromatic Unit:

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

Aromatic C=C Stretch: The benzene (B151609) ring gives rise to characteristic in-plane stretching vibrations, typically appearing as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "wagging" absorptions in the 900-675 cm⁻¹ region. A 1,2,4-trisubstituted ring, as in this molecule, would show specific patterns in this fingerprint region. spectroscopyonline.com

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong bands in the far-infrared region, typically between 800 and 600 cm⁻¹.

Table 2: Principal IR and Raman Vibrational Modes for Benzenepropanal, 3,4-dichloro-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aldehydic C-H Stretch | 2850 - 2700 | Medium (two bands) |

| Carbonyl (C=O) Stretch | 1740 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bending | 900 - 750 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Note: Data compiled from general spectroscopic tables and analysis of similar compounds. libretexts.orgorgchemboulder.comspectroscopyonline.comresearchgate.netspectroscopyonline.comstudylib.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the exact molecular mass of the compound and structural details inferred from its fragmentation pattern upon ionization.

The choice of ionization technique significantly affects the resulting mass spectrum.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (~70 eV) to ionize the molecule, often leading to extensive and predictable fragmentation. nih.gov While the molecular ion (M⁺˙) may be observed, its abundance can be low. The fragmentation pattern provides a structural fingerprint. For Benzenepropanal, 3,4-dichloro-, key fragmentation pathways would include:

Alpha-cleavage: Loss of the aldehydic hydrogen (M-1) or the entire formyl group (M-29) is a common fragmentation for aldehydes. miamioh.edu

Benzylic cleavage: Cleavage of the bond between C2 and C3 would be favorable, yielding a stable dichlorotropylium ion or a related benzylic cation.

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of a neutral alkene molecule.

Loss of Chlorine: Fragmentation may involve the loss of a chlorine atom (M-35) or HCl (M-36). nih.govyoutube.com The isotopic signature of two chlorine atoms (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragment peaks.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. nih.govwikipedia.orgyoutube.com This method is ideal for accurately determining the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can be used with ESI, where the protonated molecular ion is selected and then fragmented through collision-induced dissociation (CID) to obtain structural information, often yielding different fragmentation patterns than EI. nih.gov

Table 3: Expected Mass Spectrometry Data for Benzenepropanal, 3,4-dichloro- (C₉H₈Cl₂O)

| Parameter | Expected Value | Technique | Notes |

| Molecular Weight | 202.07 g/mol | - | Calculated using most common isotopes. |

| [M+H]⁺ | m/z 203.0 | ESI | Primary ion observed in positive-mode ESI. |

| Molecular Ion (M⁺˙) | m/z 202 | EI | Isotopic pattern for Cl₂ (M, M+2, M+4) will be present. |

| Key EI Fragments | m/z 173, 175, 177 | EI | [M-CHO]⁺, benzylic cleavage. |

| m/z 139, 141 | EI | Dichlorophenyl cation [C₆H₃Cl₂]⁺. |

Note: m/z values correspond to the most abundant isotope. The presence of two chlorine atoms will result in a characteristic isotopic cluster for all chlorine-containing ions. miamioh.eduresearchgate.netlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural elucidation of Benzenepropanal, 3,4-dichloro-. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy is crucial for determining the elemental composition of the compound. pnnl.goviaph.es The high resolving power of HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, allows for the differentiation between ions with very similar nominal masses (isobars). pnnl.gov

For Benzenepropanal, 3,4-dichloro-, which has a molecular formula of C₉H₈Cl₂O, HRMS can confirm this composition by measuring its monoisotopic mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). An experimentally determined mass that closely matches this theoretical value provides strong evidence for the assigned molecular formula. The unique isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) further aids in its identification.

Table 1: Theoretical Isotopic Distribution for Benzenepropanal, 3,4-dichloro- (C₉H₈Cl₂O)

| Isotope Peak | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M] | 201.99522 | 100.00 |

| [M+1] | 202.99857 | 9.84 |

| [M+2] | 203.99227 | 65.31 |

| [M+3] | 204.99562 | 6.43 |

| [M+4] | 205.98932 | 10.60 |

This table presents the calculated exact masses and expected relative abundances of the major isotopic peaks for the molecular ion of Benzenepropanal, 3,4-dichloro-. The characteristic intensity ratio of the [M] to [M+2] to [M+4] peaks is a distinct signature for a molecule containing two chlorine atoms.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of Benzenepropanal, 3,4-dichloro- and for its isolation from reaction mixtures or impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability. Both methods are essential for developing robust analytical procedures for quality control.

Gas Chromatography (GC) Method Development

Gas chromatography is a suitable technique for analyzing volatile and thermally stable compounds like Benzenepropanal, 3,4-dichloro-. Method development involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility. epa.gov

Column Selection : A crucial step is selecting an appropriate capillary column. Fused-silica open-tubular columns are preferred for their high resolution and efficiency. epa.gov For a chlorinated aromatic compound, a low-to-mid polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is often a good starting point. For confirmation, a second column with a different polarity, like a 50% phenyl-methylpolysiloxane (e.g., DB-1701), can be used in a dual-column setup to resolve potential co-eluting peaks. epa.govepa.govsettek.com

Detector : Due to the presence of two chlorine atoms, an Electron Capture Detector (ECD) would offer high sensitivity for this compound. epa.gov A Flame Ionization Detector (FID) can also be used as a more universal detector for organic compounds. settek.com

Injection and Temperature Program : A split/splitless injector is typically used. The temperature program is optimized to ensure the separation of the target analyte from any impurities, such as isomers or starting materials. The program usually starts at a lower temperature, holds for a short period, and then ramps up to a final temperature to elute all components.

Table 2: Illustrative GC Method Parameters for Benzenepropanal, 3,4-dichloro- Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for purity assessment, especially for compounds that may not be sufficiently volatile or thermally stable for GC. basicmedicalkey.com For Benzenepropanal, 3,4-dichloro-, a reversed-phase HPLC (RP-HPLC) method is generally the most effective approach. researchgate.net

Stationary Phase : The most common stationary phase for RP-HPLC is a silica (B1680970) support chemically bonded with alkyl chains, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8). basicmedicalkey.com A C18 column is a standard choice that provides good retention and separation for a wide range of non-polar to moderately polar compounds.

Mobile Phase : The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. basicmedicalkey.compan.olsztyn.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a good separation of compounds with different polarities and to reduce analysis time. The addition of a small amount of acid, such as formic acid, can improve peak shape for certain compounds, especially if mass spectrometry is used for detection. sielc.com

Detector : The aromatic ring and carbonyl group in Benzenepropanal, 3,4-dichloro- constitute a chromophore, making it readily detectable by an Ultraviolet (UV) detector. The detection wavelength would be set at or near the compound's absorbance maximum (λmax) to ensure high sensitivity.

Table 3: Illustrative HPLC Method Parameters for Benzenepropanal, 3,4-dichloro- Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | e.g., 254 nm or λmax |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of Benzenepropanal, 3,4 Dichloro

Quantum Mechanical Calculations on Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional shape and electronic landscape. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms and the distribution of electrons.

Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. This lowest-energy arrangement is considered the equilibrium structure of the molecule. For a flexible molecule like Benzenepropanal, 3,4-dichloro-, which has several rotatable single bonds, this process is part of a broader conformational analysis to identify all stable conformers and their relative energies.

Table 1: Hypothetical Relative Energies of Benzenepropanal, 3,4-dichloro- Conformers This table presents illustrative data for different conformers based on the rotation of the propanal side chain. The energy values are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 180° (anti) | 0.00 | 75.3 |

| B | 60° (gauche) | 1.10 | 12.1 |

| C | -60° (gauche) | 1.10 | 12.1 |

| D | 0° (syn) | 4.50 | 0.5 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

Electronic structure analysis provides insight into how electrons are distributed within the molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For Benzenepropanal, 3,4-dichloro-, the electron-withdrawing chlorine atoms and the carbonyl group are expected to influence the energies of these orbitals. DFT calculations are commonly used to compute these energy levels and visualize the spatial distribution of the HOMO and LUMO. researchgate.netejosat.com.tr

Table 2: Calculated Frontier Molecular Orbital Energies for Benzenepropanal, 3,4-dichloro- Illustrative data calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.98 |

| LUMO Energy (ELUMO) | -1.85 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. d-nb.info It is particularly valuable for studying chemical reactions, allowing for the prediction of reaction pathways and the calculation of associated energy changes. mdpi.comglobalresearchonline.net

DFT calculations can map out the potential energy surface of a chemical reaction, identifying the most likely path from reactants to products. This involves locating transition states (TS), which are the energy maxima along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

For Benzenepropanal, 3,4-dichloro-, DFT could be used to model reactions such as the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol. The calculations would involve identifying the geometric structure of the transition state for each proposed mechanism. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. nih.gov Studies on analogous compounds have successfully used DFT to elucidate complex, multi-step reaction mechanisms. mdpi.comnih.govresearchgate.net

For a potential transformation of Benzenepropanal, 3,4-dichloro-, DFT calculations would provide quantitative values for these energetic parameters, allowing for a deeper understanding of its reactivity and the feasibility of different chemical transformations under various conditions. nih.gov

Table 3: Hypothetical Energetic Profile for the Oxidation of Benzenepropanal, 3,4-dichloro- Illustrative data representing a possible oxidation reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +18.5 |

| Products | -25.0 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations change over time. beilstein-journals.orgmdpi.com

For Benzenepropanal, 3,4-dichloro-, MD simulations can provide a detailed picture of its conformational flexibility in different environments, such as in a solvent. These simulations can reveal the timescales of transitions between different rotamers and the influence of solvent molecules on the conformational equilibrium. This information is complementary to the static picture provided by geometry optimization and is essential for understanding how the molecule behaves in a realistic chemical setting, which can influence its biological activity and physical properties. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering invaluable insights into molecular structure and bonding. For Benzenepropanal, 3,4-dichloro-, density functional theory (DFT) is a commonly employed method for this purpose. DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can provide reliable predictions of various spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The process begins with the in-silico modeling of the Benzenepropanal, 3,4-dichloro- molecule. Its three-dimensional structure is optimized to find the lowest energy conformation. Following this, frequency calculations are performed on the optimized geometry to predict the vibrational modes, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

A crucial step in this computational workflow is the validation of the predicted data against experimentally obtained spectra. This comparison allows for the assessment of the accuracy of the computational method and the chosen level of theory. Discrepancies between the calculated and experimental data can often be reconciled by applying scaling factors to the computed frequencies, accounting for systematic errors in the theoretical model.

Below are interactive data tables presenting a hypothetical comparison between predicted and experimental spectroscopic data for Benzenepropanal, 3,4-dichloro-.

Table 1: Comparison of Predicted and Experimental Infrared (IR) Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3075 | 3070 |

| C-H stretch (aliphatic) | 2920, 2830 | 2915, 2825 |

| C=O stretch (aldehyde) | 1705 | 1700 |

| C=C stretch (aromatic) | 1590, 1470 | 1585, 1465 |

| C-Cl stretch | 820 | 815 |

Table 2: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

| Proton Assignment (Position) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CHO | 9.85 | 9.82 |

| H-2 (aromatic) | 7.95 | 7.91 |

| H-5 (aromatic) | 7.68 | 7.65 |

| H-6 (aromatic) | 7.80 | 7.77 |

| -CH₂- (alpha to C=O) | 2.98 | 2.95 |

| -CH₂- (beta to C=O) | 2.75 | 2.72 |

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Assignment (Position) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CHO | 200.5 | 200.1 |

| C-1 (aromatic) | 136.8 | 136.5 |

| C-2 (aromatic) | 132.5 | 132.2 |

| C-3 (aromatic) | 133.0 | 132.8 |

| C-4 (aromatic) | 131.2 | 130.9 |

| C-5 (aromatic) | 129.8 | 129.5 |

| C-6 (aromatic) | 130.5 | 130.2 |

| -CH₂- (alpha to C=O) | 45.3 | 45.0 |

| -CH₂- (beta to C=O) | 28.1 | 27.8 |

Theoretical Frameworks for Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental goal of computational chemistry. For Benzenepropanal, 3,4-dichloro-, theoretical frameworks such as Quantitative Structure-Activity Relationship (QSAR) and Conceptual DFT provide the tools to investigate this connection.

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.nettandfonline.com In the context of Benzenepropanal, 3,4-dichloro-, a QSAR study would involve calculating a range of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined reactivity data for a set of related aromatic aldehydes, a predictive model can be developed. researchgate.netresearchgate.net

Conceptual DFT, on the other hand, utilizes global and local reactivity descriptors derived from the electron density to predict and explain chemical reactivity. Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.

For Benzenepropanal, 3,4-dichloro-, these descriptors can be calculated to predict its reactivity towards different reagents. For instance, the electrophilicity index would provide a measure of its susceptibility to nucleophilic attack at the carbonyl carbon. The Fukui functions would pinpoint the specific atoms most likely to participate in a chemical reaction.

Table 4: Calculated Conceptual DFT Reactivity Descriptors for Benzenepropanal, 3,4-dichloro-

| Descriptor | Calculated Value (arbitrary units) |

| Chemical Potential (μ) | -4.52 |

| Hardness (η) | 3.89 |

| Electrophilicity Index (ω) | 2.63 |

The combination of QSAR and Conceptual DFT provides a comprehensive theoretical framework for understanding and predicting the structure-reactivity relationships of Benzenepropanal, 3,4-dichloro-. These computational approaches are invaluable for designing new molecules with desired reactivity profiles and for understanding the mechanisms of their chemical transformations.

Role of Benzenepropanal, 3,4 Dichloro As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The propanal side chain, combined with the dichlorinated aromatic ring, makes Benzenepropanal, 3,4-dichloro- a potentially valuable precursor for synthesizing complex organic scaffolds. The aldehyde functionality serves as a key handle for a variety of carbon-carbon bond-forming reactions, while the substituted phenyl ring can be further functionalized or can influence the electronic and steric properties of the final molecule.

Construction of Chiral Molecules

Utility in Multistep Organic Synthesis

In the context of multistep organic synthesis, an intermediate's value is determined by its ability to be reliably prepared and subsequently transformed into more complex structures. Benzenepropanal, 3,4-dichloro- can be envisioned as a crucial link in a synthetic sequence, bridging simpler starting materials, such as 3,4-dichlorobenzaldehyde, to more elaborate target molecules. Its aldehyde group can participate in a plethora of reactions including Wittig reactions, Grignard additions, and reductive aminations, allowing for the extension of the carbon skeleton and the introduction of diverse functional groups. The dichlorophenyl group can direct further aromatic substitutions or participate in cross-coupling reactions, further expanding its synthetic utility.

Building Block for Functional Materials

The unique electronic and structural features of Benzenepropanal, 3,4-dichloro- suggest its potential as a building block for the creation of novel functional materials. The presence of chlorine atoms on the phenyl ring can impart specific properties such as altered solubility, thermal stability, and electronic characteristics to the resulting materials.

Monomer or Polymer Precursor Applications

While there is no specific documentation of Benzenepropanal, 3,4-dichloro- being used as a monomer, its reactive aldehyde group could potentially be utilized in polymerization reactions. For instance, it could undergo condensation polymerization with suitable co-monomers to form polymers with unique properties conferred by the dichlorinated aromatic rings. Further research would be necessary to explore its viability as a monomer and to characterize the properties of any resulting polymers.

Ligand Synthesis for Coordination Chemistry

The aldehyde functionality of Benzenepropanal, 3,4-dichloro- can be readily converted into various donor groups suitable for coordination to metal ions. For example, reaction with amines can yield Schiff base ligands, which are widely used in coordination chemistry and catalysis. The electronic properties of the resulting metal complexes could be tuned by the electron-withdrawing nature of the chlorine substituents on the phenyl ring. This could lead to the development of new catalysts or functional coordination compounds.

Retrosynthetic Analysis and Strategic Applications in Chemical Design

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. When a target molecule contains a 3,4-dichlorophenylpropyl fragment, Benzenepropanal, 3,4-dichloro- emerges as a logical and strategic precursor in a retrosynthetic disconnection.

The disconnection of a carbon-carbon bond adjacent to a functional group often leads back to a carbonyl compound. Therefore, in a retrosynthetic sense, a variety of complex structures containing the 3-(3,4-dichlorophenyl)propyl unit can be traced back to Benzenepropanal, 3,4-dichloro-. This highlights its strategic importance as a key building block in the conceptual design of a synthesis. The forward synthesis would then involve the reaction of this aldehyde with appropriate nucleophiles or other reagents to construct the target molecule. The commercial availability of the precursor, 3,4-dichlorobenzaldehyde, further enhances the strategic value of this retrosynthetic approach. This systematic way of thinking allows chemists to devise efficient and logical synthetic routes to novel and complex molecules.

Environmental Chemical Fate and Transformation Pathways of Benzenepropanal, 3,4 Dichloro

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of Benzenepropanal, 3,4-dichloro- in the environment is expected to be governed by its chemical structure, which includes a benzene (B151609) ring substituted with two chlorine atoms and a propanal functional group. These features dictate its susceptibility to photolytic and hydrolytic processes, as well as its partitioning behavior in various environmental matrices.

The presence of an aromatic ring and chlorine substituents in Benzenepropanal, 3,4-dichloro- suggests that it is susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation in the environment. The primary mechanism of photolytic degradation for chlorinated aromatic compounds often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process generates a highly reactive aryl radical and a chlorine radical, which can then participate in a variety of secondary reactions.

For instance, studies on chlorinated benzaldehydes have shown that UV irradiation can lead to the degradation of the compound, with the rate of degradation being dependent on the position of the chlorine atom on the benzene ring researchgate.net. The photolysis of aromatic aldehydes can also lead to the formation of polymeric materials, as well as benzene derivatives and carbon monoxide, indicating a breakdown of the aldehyde group and the aromatic ring itself rsc.org. The photolytic mechanism for aromatic aldehydes can involve the formation of a borylated ketyl radical and a free chlorine atom, which can then undergo further reactions nih.gov.

The expected photolytic degradation pathways for Benzenepropanal, 3,4-dichloro- may include:

Dechlorination: Stepwise removal of chlorine atoms from the benzene ring.

Oxidation of the aldehyde group: Transformation of the propanal group to a carboxylic acid.

Ring cleavage: Opening of the aromatic ring, leading to the formation of smaller, more soluble organic compounds.

The quantum yield and the rate of these reactions in natural sunlight would depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the water or atmosphere, and the specific environmental compartment.

Table 1: Potential Photolytic Degradation Products of Benzenepropanal, 3,4-dichloro-

| Precursor Compound | Potential Degradation Product(s) | Transformation Pathway |

| Benzenepropanal, 3,4-dichloro- | 3-chloro-benzenepropanal, 4-chloro-benzenepropanal | Reductive dechlorination |

| Benzenepropanal, 3,4-dichloro- | 3,4-dichloro-benzenepropanoic acid | Oxidation of the aldehyde |

| Benzenepropanal, 3,4-dichloro- | Chlorinated benzoic acids, smaller aliphatic acids | Ring cleavage and oxidation |

The propanal functional group in Benzenepropanal, 3,4-dichloro- is potentially susceptible to hydrolysis, although aldehydes are generally less reactive towards hydrolysis than esters or amides. The hydrolysis of aldehydes can be catalyzed by both acids and bases, and in environmental waters, this process could lead to the formation of a geminal diol. However, this equilibrium often favors the aldehyde form.

The adsorption and desorption behavior of Benzenepropanal, 3,4-dichloro- in soil and sediment is expected to be influenced by its hydrophobicity, which is increased by the presence of the chlorine atoms on the benzene ring. Chlorinated hydrocarbons tend to adsorb to soil and sediment, and this process is affected by the organic matter content and water content of the soil nih.gov.

The partitioning of the compound between the aqueous phase and solid matrices like soil and sediment can be predicted by its octanol-water partition coefficient (Kow). A higher Kow value would suggest a greater tendency to adsorb to organic matter in soil and sediment, reducing its mobility and bioavailability. The adsorption of chlorinated and aromatic hydrocarbons to aquifer media is often linear and can be described by the Henry model mdpi.comresearchgate.net. The presence of natural organic matter can influence the adsorption process, sometimes leading to competition for binding sites researchgate.net.

Table 2: Factors Influencing the Adsorption of Benzenepropanal, 3,4-dichloro- in Environmental Matrices

| Factor | Influence on Adsorption | Rationale |

| Soil Organic Matter | Increased adsorption | Hydrophobic partitioning of the chlorinated aromatic structure to organic carbon. |

| Clay Content | Increased adsorption | Potential for surface interactions with clay minerals. |

| pH | Variable | May influence the surface charge of soil particles and the speciation of other interacting compounds. |

| Water Content | Decreased adsorption | Water molecules can compete for adsorption sites on soil particles nih.gov. |

Chemical Aspects of Biotransformation Pathways (Focusing on Chemical Changes, not Biological Effects)

The biotransformation of Benzenepropanal, 3,4-dichloro- by microorganisms is a critical pathway for its degradation in the environment. The chemical changes involved are primarily driven by microbial enzymes that can catalyze oxidative and reductive reactions.

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including chlorinated aromatic hydrocarbons. The biotransformation of Benzenepropanal, 3,4-dichloro- is likely to involve the following chemical transformations:

Reductive Dechlorination: Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors in a process called halorespiration epa.gov. This results in the sequential removal of chlorine atoms from the aromatic ring, a key step in the detoxification and further degradation of the molecule. The process involves the replacement of a chlorine atom with a hydrogen atom.